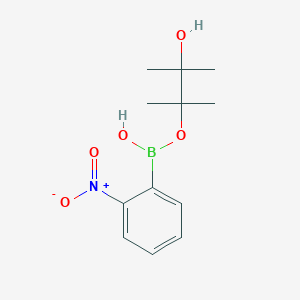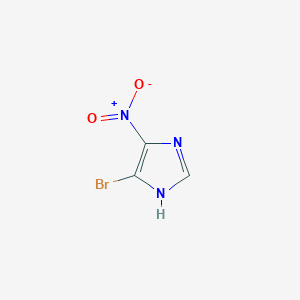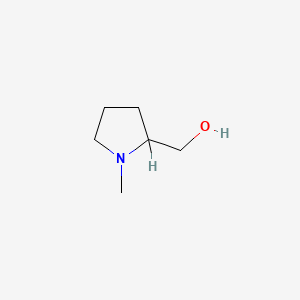
1-Methylpyrrolidine-2-methanol
描述
1-Methylpyrrolidine-2-methanol is a N-alkylpyrrolidine.
作用机制
Target of Action
It is known to be a precursor to phosphine ligands used in catalytic asymmetric grignard cross-coupling reactions .
Mode of Action
As a precursor to phosphine ligands, it likely interacts with its targets to facilitate the formation of these ligands, which then play a crucial role in catalytic asymmetric grignard cross-coupling reactions .
Result of Action
As a precursor to phosphine ligands, its primary result of action is likely the facilitation of the formation of these ligands, which then contribute to catalytic asymmetric grignard cross-coupling reactions .
Action Environment
It is recommended to store the compound in a cool and dark place, preferably at a temperature below 15°c .
属性
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952956 | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-65-2, 30727-24-3, 34381-71-0 | |
| Record name | 1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3554-65-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1-Methylpyrrolidin-2-yl)methanol in organic synthesis?
A: (1-Methylpyrrolidin-2-yl)methanol, often abbreviated as DPMPM, serves as a versatile chiral ligand in asymmetric synthesis. [] It plays a crucial role in facilitating enantioselective reactions, enabling the creation of molecules with defined three-dimensional structures, which is particularly important in pharmaceutical and agrochemical industries.
Q2: How does (1-Methylpyrrolidin-2-yl)methanol contribute to enantioselective additions of organozinc reagents?
A: (1-Methylpyrrolidin-2-yl)methanol acts as a chiral catalyst in reactions where dialkylzinc reagents are added to aldehydes. [, , ] It forms a chiral complex with the dialkylzinc, influencing the stereochemical outcome of the reaction. This leads to the preferential formation of one enantiomer of the product alcohol over the other.
Q3: What specific reactions benefit from the catalytic activity of (1-Methylpyrrolidin-2-yl)methanol?
A3: Research demonstrates the successful use of (1-Methylpyrrolidin-2-yl)methanol in various enantioselective reactions. Some notable examples include:
- Addition of dialkylzincs to aldehydes: This reaction, efficiently catalyzed by (1-Methylpyrrolidin-2-yl)methanol, yields chiral secondary alcohols. [, , ]
- Alkenylation of aldehydes: (1-Methylpyrrolidin-2-yl)methanol enables the enantioselective alkenylation of α,β-unsaturated aldehydes, generating chiral diallyl alcohols with good enantiomeric excesses. []
- Asymmetric synthesis of alkynyl alcohols: (1-Methylpyrrolidin-2-yl)methanol catalyzes the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes, producing optically active secondary alkynyl alcohols. []
- Synthesis of furylcarbinols: (1-Methylpyrrolidin-2-yl)methanol facilitates the synthesis of optically active 2- and 3-furylcarbinols through the enantioselective addition of dialkylzinc reagents to the corresponding aldehydes. []
Q4: How does the structure of (1-Methylpyrrolidin-2-yl)methanol relate to its function as a chiral ligand?
A: The (1-Methylpyrrolidin-2-yl)methanol molecule possesses a chiral center at the carbon atom bearing the hydroxyl group. [] This chirality is key to its ability to differentiate between the two enantiomers of a reactant, leading to enantioselective product formation.
Q5: Are there any studies investigating the structure-activity relationship (SAR) of (1-Methylpyrrolidin-2-yl)methanol derivatives?
A: While specific SAR studies on (1-Methylpyrrolidin-2-yl)methanol are not detailed in the provided abstracts, research suggests that structural modifications to the N,N-dialkylnorephedrine scaffold, a related class of chiral catalysts, significantly influence their enantioselectivity and reactivity. [] This suggests that modifications to (1-Methylpyrrolidin-2-yl)methanol could also impact its catalytic properties.
Q6: What analytical techniques are commonly employed to characterize (1-Methylpyrrolidin-2-yl)methanol?
A6: Common analytical techniques for characterizing (1-Methylpyrrolidin-2-yl)methanol include:
- Melting point determination: Assessing the compound's purity. []
- Optical rotation measurement: Determining the specific rotation value, crucial for chiral compounds like (1-Methylpyrrolidin-2-yl)methanol. []
Q7: Beyond organozinc additions, are there other applications for (1-Methylpyrrolidin-2-yl)methanol in synthesis?
A7: Yes, (1-Methylpyrrolidin-2-yl)methanol has proven useful in other synthetic applications, such as:
- Enantioselective Reformatsky reaction: This reaction employs (1-Methylpyrrolidin-2-yl)methanol as a chiral ligand to facilitate the formation of chiral β-hydroxy esters from aldehydes or ketones. []
- Asymmetric Diels-Alder reactions: (1-Methylpyrrolidin-2-yl)methanol can act as a chiral ligand in these cycloaddition reactions, leading to the formation of enantioenriched products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)
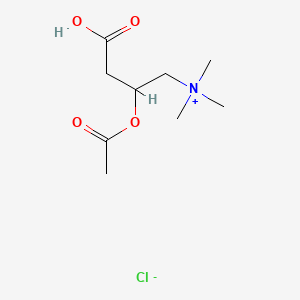

![(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one](/img/structure/B7805369.png)

![(3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutox y)azuleno[4,5-b]furan-7-yl octanoate](/img/structure/B7805379.png)
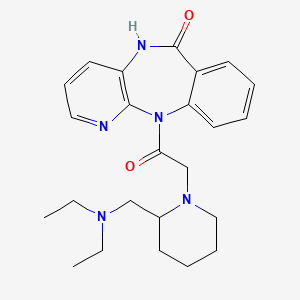
![methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B7805385.png)


